![molecular formula C5H9N3O2 B2371900 (3R,4R)-3-Azidooxan-4-ol CAS No. 2089560-09-6](/img/structure/B2371900.png)
(3R,4R)-3-Azidooxan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3R,4R)-3-Azidooxan-4-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of oxan-4-ol and contains an azido group at the 3rd position and a hydroxyl group at the 4th position. In
Scientific Research Applications
Total Synthesis and Antifungal Activity
The total synthesis of related compounds, such as (2S,3R)-2-aminododecan-3-ol, has been achieved starting from commercially available acids. This synthesis involves key steps like Sharpless asymmetric epoxidation and Miyashita's boron-directed regioselective azidolysis. The antifungal activity of the synthesized product has been evaluated against several Candida strains, showcasing its potential in antifungal applications (Reddy et al., 2012).
Synthesis of 1′-aza-C-nucleosides
1′-aza-C-nucleosides have been synthesized using (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol. This process involves the fusion of various compounds with (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, resulting in notable yields. Such syntheses are critical for developing nucleoside analogs and could have implications in therapeutic research (Filichev & Pedersen, 2001).
Synthesis of Azidothymidine
The synthesis and the study of azidothymidine (AZT), a clinically effective drug for the treatment of human immunodeficiency virus (HIV), is another significant application. Research into the drug interaction with human serum albumin (HSA) has been crucial in understanding its mechanism of action, especially in drug distribution and drug-drug interactions in multi-drug therapy (Zhu et al., 2008).
Intercalating Nucleic Acids (INAs)
The incorporation of N-(pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol into oligodeoxynucleotides (ODN) forms an intercalating nucleic acid (INA). This process results in slight destabilization of INA-DNA duplexes, whereas INA-RNA duplexes are significantly destabilized. This research is valuable for understanding the stability of DNA/RNA structures and their interactions with various compounds (Filichev & Pedersen, 2003).
Multispectroscopic Probing of Nucleic Acids
Azides, such as those in 2'-azido-2'-deoxyuridine, have been used as vibrational probes of proteins and nucleic acids. The azide IR asymmetric stretching band of these compounds is sensitive to its environment, making it a useful tool for studying the structural and dynamic aspects of nucleic acids (Gai et al., 2010).
properties
IUPAC Name |
(3R,4R)-3-azidooxan-4-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3O2/c6-8-7-4-3-10-2-1-5(4)9/h4-5,9H,1-3H2/t4-,5-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVZTLHKKVHLSJ-RFZPGFLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC[C@H]([C@@H]1O)N=[N+]=[N-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.